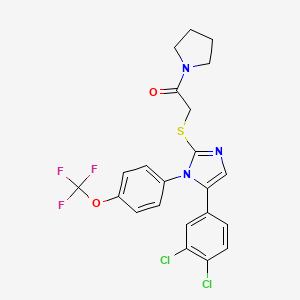

![molecular formula C31H34N2O7 B2737997 2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid CAS No. 2137057-10-2](/img/structure/B2737997.png)

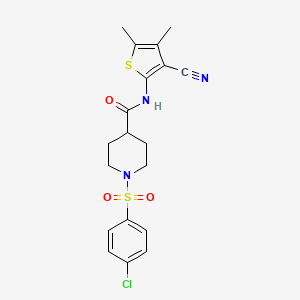

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid” is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (FMOC) group, which is commonly used as an amino-protecting group in peptide synthesis . The FMOC group can be de-blocked at room temperature by means of an insoluble polymeric reagent incorporating cyclic secondary amino-functions .

Synthesis Analysis

The synthesis of this compound likely involves the use of the FMOC group to protect amino groups during the synthesis process . The FMOC group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups, including a fluoren-9-ylmethoxycarbonyl group, a piperidin-3-yl group, and a furan-3-carboxylic acid group .Chemical Reactions Analysis

The FMOC group in this compound can be used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . The FMOC group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .Scientific Research Applications

Furan Carboxylic Acids and Derivatives in Metabolic Regulation

Furan carboxylic acids, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), have been studied for their presence in human metabolism and potential health implications. CMPF, for instance, is a metabolite associated with the consumption of fish oil and has been observed in patients with diabetes, suggesting a role in glucose metabolism and insulin secretion. It's been reported to be elevated in gestational diabetes mellitus (GDM) patients and correlated with blood glucose levels, glycated hemoglobin (HbA1c), and insulin secretion, indicating its potential impact on metabolic disorders (Yi et al., 2017; Zheng et al., 2016).

Role in Renal Function and Disease

Several studies have highlighted the accumulation of furan carboxylic acids in patients with renal failure, suggesting their involvement in uremic toxicity and potential as markers of renal function. These compounds, including CMPF, are strongly bound to albumin and not effectively removed by conventional hemodialysis, leading to their accumulation in uremic serum and potential contribution to the pathology of renal diseases (Niwa et al., 1988; Costigan et al., 1996).

Implications for Drug Metabolism and Disposition

Research into specific furan carboxylic acid derivatives, like the one mentioned, could provide valuable insights into drug metabolism, pharmacokinetics, and the potential for novel therapeutic targets. For instance, studies on drug metabolites that interact with receptors or enzymes could reveal mechanisms of action, resistance, or toxicity that are crucial for drug development and safety evaluation (Renzulli et al., 2011).

properties

IUPAC Name |

2-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-15-8-9-20(17-32)33(18-27-25(28(34)35)14-16-38-27)30(37)39-19-26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h4-7,10-14,16,20,26H,8-9,15,17-19H2,1-3H3,(H,34,35)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFRKKGRRODIKJ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)

![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)

![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)

![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)